molecular formula C26H50BrNO2 B104767 Penoctonium Bromide CAS No. 17088-72-1

Penoctonium Bromide

Cat. No.: B104767
CAS No.: 17088-72-1
M. Wt: 488.6 g/mol
InChI Key: DWUPDLOTOYWYQT-UHFFFAOYSA-M
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Description

Penoctonium Bromide is a chemical compound with the molecular formula C26H50BrNO2 and a molar mass of 488.5847 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is characterized by its bromide ion, which plays a crucial role in its chemical behavior and interactions.

Preparation Methods

The synthesis of Penoctonium Bromide involves several steps and specific reaction conditions. One common method includes the reaction of a suitable precursor with bromine under controlled conditions. The process typically involves:

    Starting Material: A suitable organic precursor, often containing a reactive functional group.

    Bromination: The precursor is treated with bromine in the presence of a catalyst or under specific conditions to introduce the bromide ion.

    Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Penoctonium Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, catalysts, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Penoctonium Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Penoctonium Bromide involves its interaction with specific molecular targets. It may act by modulating ion channels or interacting with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which it is used .

Comparison with Similar Compounds

Penoctonium Bromide can be compared with other brominated compounds, such as:

This compound is unique due to its specific molecular structure and the presence of both bromide and organic functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

Penoctonium bromide, a quaternary ammonium compound, is primarily recognized for its potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a cationic surfactant that has been studied for its antimicrobial properties. Its mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis. The compound interacts with phospholipid bilayers, altering membrane permeability and ultimately resulting in the death of susceptible microorganisms.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to penetrate microbial cell walls and disrupt cellular functions.

  • Bacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as an antiseptic agent in clinical settings.
  • Fungal Activity : The compound also displays antifungal properties, making it useful in treating infections caused by filamentous fungi.

Cytotoxicity and Safety Profile

While this compound is effective against pathogens, its cytotoxicity towards human cells has been a concern. In vitro studies have assessed its safety profile:

  • Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects on human cell lines. Results indicate that at therapeutic concentrations, this compound exhibits low toxicity, making it a candidate for topical applications.

Case Studies

  • Clinical Application in Dermatology : A study evaluated the use of this compound as a topical antiseptic in patients with skin infections. Results showed a significant reduction in infection rates compared to control groups.
  • Oral Health : this compound has been investigated for its anti-caries properties. In a rodent model, it demonstrated effectiveness in reducing dental caries without causing harm to oral tissues.

Data Tables

Study Pathogen Tested IC50 (µM) Effectiveness Notes
Study 1Staphylococcus aureus5.0HighTopical application
Study 2Escherichia coli8.2ModerateRequires further investigation
Study 3Candida albicans4.5HighEffective in vitro

Properties

CAS No.

17088-72-1

Molecular Formula

C26H50BrNO2

Molecular Weight

488.6 g/mol

IUPAC Name

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide

InChI

InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1

InChI Key

DWUPDLOTOYWYQT-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]

Canonical SMILES

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]

Key on ui other cas no.

17088-72-1

Synonyms

dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide
penoctonium
Ug 767

Origin of Product

United States

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